molecular formula C22H17ClFNO4 B1669117 (S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl)benzoic acid CAS No. 847728-01-2

(S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl)benzoic acid

Cat. No. B1669117
CAS RN: 847728-01-2
M. Wt: 413.8 g/mol
InChI Key: MWBNCZHVEXULBD-ZDUSSCGKSA-N
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Description

CJ-42794, also known as CJ-042794, is a selective antagonist of the prostaglandin E receptor subtype 4 (EP4). It inhibits the binding of [3H]-prostaglandin E2 to the human EP4 receptor with a mean pKi of 8.5. This compound is at least 200-fold more selective for the human EP4 receptor than other human EP receptor subtypes (EP1, EP2, and EP3) .

Scientific Research Applications

CJ-42794 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of EP4 receptors in various chemical processes.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential therapeutic applications in conditions such as gastric ulcers and inflammatory diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical products .

Mechanism of Action

CJ-42794 exerts its effects by selectively binding to and antagonizing the prostaglandin E receptor subtype 4 (EP4). This inhibition prevents the binding of prostaglandin E2, thereby blocking the downstream signaling pathways associated with this receptor. The molecular targets involved include the EP4 receptor and associated signaling molecules such as cyclic adenosine monophosphate (cAMP) .

Biochemical Analysis

Biochemical Properties

CJ-42794 has been shown to interact with the EP4 receptor, a subtype of the prostaglandin E receptor . It inhibits the binding of [3H]-PGE2 to the human EP4 receptor . This interaction is selective, with CJ-42794 being 200-fold more selective for EP4 than EP1, EP2, and EP3 .

Cellular Effects

CJ-42794 has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the PGE2-induced elevation of cAMP in a concentration-dependent manner in hEP4/HEK293 cells . Furthermore, CJ-42794 can reverse the inhibitory effects of PGE2 on the LPS-induced TNFα production in human whole blood .

Molecular Mechanism

The molecular mechanism of CJ-42794 involves its antagonistic action on the EP4 receptor. By binding to this receptor, CJ-42794 inhibits the action of prostaglandin E2 (PGE2), a lipid compound that plays a role in inflammation and is involved in a variety of physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, CJ-42794 has been shown to have temporal effects on cellular function. For example, in a study using a mouse model of autoimmune myocarditis, treatment with an EP4 agonist improved impaired left ventricular contractility and reduced blood pressure . The continued treatment with the EP4 agonist alleviated the DCM phenotype, but this effect was counteracted by its combination with CJ-42794 .

Dosage Effects in Animal Models

In animal models, the effects of CJ-42794 vary with different dosages. For instance, in Sprague-Dawley rats, CJ-42794 at dosages of 0.3, 1, and 3 mg/kg was found to attenuate the PGE2-stimulated HCO3 secretion in a dose-dependent manner .

Subcellular Localization

Given its known interactions with the EP4 receptor, which is a G-protein coupled receptor located in the cell membrane, it is likely that CJ-42794 localizes to the cell membrane where it can interact with its target receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically involves the use of reagents such as chlorinated aromatic compounds and fluorinated phenols .

Industrial Production Methods

The industrial production of CJ-42794 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

CJ-42794 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of CJ-42794 with modified functional groups, which can be used for further research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CJ-42794

CJ-42794 is unique due to its high selectivity for the EP4 receptor, which distinguishes it from other compounds that target different prostaglandin receptors or cyclooxygenase enzymes. This selectivity makes it a valuable tool for studying the specific role of EP4 in various physiological and pathological processes .

properties

IUPAC Name

4-[(1S)-1-[[5-chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFNO4/c1-13(14-2-4-15(5-3-14)22(27)28)25-21(26)19-12-16(23)6-11-20(19)29-18-9-7-17(24)8-10-18/h2-13H,1H3,(H,25,26)(H,27,28)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBNCZHVEXULBD-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468041
Record name 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

847728-01-2
Record name 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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